Rac-4'-O-Desmethyl-4'-O-ethyl Apremilast is a derivative of Apremilast, a phosphodiesterase 4 inhibitor that has gained attention for its therapeutic applications, particularly in treating inflammatory conditions such as psoriatic arthritis and plaque psoriasis. This compound is characterized by specific modifications in its chemical structure that may influence its pharmacological properties and efficacy.
Apremilast was first approved by the United States Food and Drug Administration in March 2014 and is marketed under the brand name Otezla. The compound rac-4'-O-Desmethyl-4'-O-ethyl Apremilast is synthesized through various chemical methods that modify the original Apremilast structure to enhance its biological activity or alter its pharmacokinetics.
Rac-4'-O-Desmethyl-4'-O-ethyl Apremilast is classified as a small molecule drug, specifically a phosphodiesterase 4 inhibitor. Its systematic name reflects its structural modifications compared to the parent compound, which is crucial for understanding its potential effects and applications in medicinal chemistry.
The synthesis of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast can be approached through several methods, primarily focusing on enzymatic and chemical synthesis techniques. Notable methods include:
The synthesis often involves multiple steps including protection/deprotection strategies, asymmetric hydrogenation, and possibly oxidation reactions to achieve the final product. Each step requires careful optimization of reaction conditions to maximize yield and purity.
The molecular structure of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast can be depicted as follows:
This structure includes functional groups such as an acetamido group, a methoxy group, and a sulfonyl moiety, which are integral to its biological activity.
The compound's structural characteristics include:
Rac-4'-O-Desmethyl-4'-O-ethyl Apremilast undergoes various chemical reactions that are critical for its synthesis and functionality:
Each reaction step must be optimized for factors such as temperature, pressure, solvent choice, and catalyst selection to ensure high yields and selectivity.
Rac-4'-O-Desmethyl-4'-O-ethyl Apremilast functions primarily as a selective inhibitor of phosphodiesterase 4. The mechanism involves:
In vitro studies have demonstrated that rac-4'-O-Desmethyl-4'-O-ethyl Apremilast effectively inhibits T-cell-derived cytokines while promoting anti-inflammatory responses .
Rac-4'-O-Desmethyl-4'-O-ethyl Apremilast exhibits several key physical properties:
The chemical properties include:
Rac-4'-O-Desmethyl-4'-O-ethyl Apremilast is primarily investigated for its potential therapeutic applications in treating inflammatory diseases such as:
Research continues into optimizing this compound for improved efficacy and safety profiles in clinical settings, contributing to advancements in therapeutic strategies against chronic inflammatory diseases .
rac-4'-O-Desmethyl-4'-O-ethyl apremilast is a structural analog of apremilast (marketed as Otezla®), a clinically established phosphodiesterase-4 (PDE4) inhibitor approved for inflammatory conditions including psoriasis, psoriatic arthritis, and Behçet’s disease-associated oral ulcers [1] [5]. Like apremilast, this derivative belongs to the small-molecule PDE4 inhibitor class, which targets the degradation of cyclic adenosine monophosphate (cAMP) [6]. The core phthalimide and sulfonyl ethyl backbone is conserved, but the analog features a critical modification: replacement of the meta-ethoxy and para-methoxy groups on the phenyl ring with a single para-ethoxy substituent (Figure 1) [1] [7]. This alteration reduces steric bulk and increases electron-donating capacity at the 4'-position, potentially influencing binding to PDE4’s catalytic pocket.
PDE4 inhibitors exert anti-inflammatory effects by elevating intracellular cAMP, which subsequently downregulates pro-inflammatory mediators (e.g., TNF-α, IL-23, IFN-γ) and upregulates anti-inflammatory cytokines (e.g., IL-10) [6]. Unlike biologic agents targeting single cytokines, PDE4 inhibitors like apremilast and its derivatives modulate multiple inflammatory pathways upstream [6]. The rac-4'-modified analog shares this broad mechanism but exhibits distinct physicochemical properties due to its altered substituent.
Table 1: Structural Comparison of Apremilast and rac-4'-O-Desmethyl-4'-O-ethyl Apremilast
Feature | Apremilast | rac-4'-O-Desmethyl-4'-O-ethyl Apremilast |
---|---|---|
4'-Position substituent | Methoxy (-OCH₃) | Ethoxy (-OC₂H₅) |
3'-Position substituent | Ethoxy (-OC₂H₅) | Hydrogen (-H) |
Molecular weight (g/mol) | 460.50 | 474.53 |
PDE4 inhibition (IC₅₀) | 74 nM (PDE4D) [7] | Data pending |
The ethoxy-for-methoxy substitution in rac-4'-O-desmethyl-4'-O-ethyl apremilast represents a strategic modification to optimize ligand-receptor interactions. In apremilast, the 3'-ethoxy-4'-methoxy configuration engages PDE4’s hydrophobic pocket via van der Waals contacts and hydrogen bonding [6]. Removing the 4'-methyl group (desmethylation) and extending the alkoxy chain to ethyl alters three key properties:
Such substitutions are not arbitrary; they reflect structure-activity relationship (SAR) principles critical to PDE4 inhibitor design. For example:
Table 2: Impact of Alkoxy Modifications on PDE4 Inhibitor Properties
Alkoxy Group | Lipophilicity (logP) | Metabolic Stability | PDE4 Binding Affinity |
---|---|---|---|
Methoxy (-OCH₃) | Moderate | Low (CYP450 vulnerable) | Moderate (Kᵢ ~100 nM) |
Ethoxy (-OC₂H₅) | High | High | High (Kᵢ ~30 nM, predicted) |
rac-4'-O-Desmethyl-4'-O-ethyl apremilast exists as a racemate—a 1:1 mixture of (R)- and (S)-enantiomers. This contrasts with apremilast, which is administered as the enantiopure (S)-isomer [7]. The racemic form presents both challenges and opportunities:
Recent clinical data highlight this enantiomer significance: Pediatric psoriasis patients treated with apremilast showed sustained efficacy at 52 weeks, attributable to optimized (S)-enantiomer exposure [9]. For the 4'-ethoxy analog, resolution into pure enantiomers would be essential for clinical advancement to ensure target specificity and avoid unpredictable drug interactions.
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0